5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole
Description
5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-phenylmethoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15-12-24-21(16(2)22(15)27-3)14-29-23-25-19-10-9-18(11-20(19)26-23)28-13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSKSPIWDUMZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652464 | |
| Record name | 6-(Benzyloxy)-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-98-5 | |
| Record name | 6-(Benzyloxy)-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 3,5-Lutidine N-Oxide
3,5-Lutidine (2,6-dimethylpyridine) is oxidized to its N-oxide using hydrogen peroxide in acetic acid at 60–90°C. Subsequent nitration with a sulfuric acid–nitric acid mixture at 90–100°C yields 3,5-dimethyl-4-nitro-pyridine N-oxide. This step achieves regioselective nitration at the 4-position due to the N-oxide’s electronic effects.
Methoxy Group Substitution
The nitro group in 3,5-dimethyl-4-nitro-pyridine N-oxide is replaced with methoxy via nucleophilic aromatic substitution. Treatment with sodium methoxide in methanol at 40–60°C facilitates this transformation, producing 3,5-dimethyl-4-methoxypyridine N-oxide.
Reduction and Chloromethylation
The N-oxide is reduced to 3,5-dimethyl-4-methoxypyridine using catalytic hydrogenation. Thionyl chloride then converts the hydroxymethyl derivative (obtained via hydrolysis) into the chloromethyl analog, 3,5-dimethyl-4-methoxy-2-chloromethylpyridine. This intermediate is isolated via distillation or crystallization.
Preparation of 5-Benzyloxy-2-Mercapto-1H-Benzimidazole
The benzimidazole thiol component requires careful functionalization at position 5. A method adapted from JSTAGE research involves the following:
Synthesis of 4-Benzyloxy-o-Phenylenediamine
4-Nitrophenol is benzylated using benzyl bromide in the presence of potassium carbonate, yielding 4-benzyloxynitrobenzene. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 4-benzyloxy-1,2-diaminobenzene.
Cyclization to Form Benzimidazole Thiol
The diamine is reacted with carbon disulfide (CS₂) in dimethylformamide (DMF) under reflux. This cyclocondensation forms 5-benzyloxy-1H-benzimidazole-2-thiol, with the thiol group arising from the incorporation of CS₂. The product is purified via recrystallization from methanol-water.
Coupling of Pyridinylmethyl Chloride and Benzimidazole Thiol
The final step involves forming the thioether bond between the two intermediates. Patent US6245913B1 details this coupling:
Nucleophilic Substitution Reaction
5-Benzyloxy-2-mercapto-1H-benzimidazole is deprotonated using sodium hydride in dichloromethane. 3,5-Dimethyl-4-methoxy-2-chloromethylpyridine is added dropwise at 0–5°C, and the mixture is stirred for 12–24 hours. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency by solubilizing the thiolate ion.
Purification and Isolation
The crude product is washed with aqueous sodium bicarbonate to remove residual acid. The organic layer is dried over magnesium sulfate, concentrated, and purified via column chromatography (silica gel, ethyl acetate/hexane). The hydrochloride salt may form by treating the free base with HCl gas, improving crystallinity.
Analytical Characterization
Key analytical data from synthesized batches include:
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 148–150°C (decomposition) | |
| ¹H NMR (CDCl₃) | δ 7.65 (s, 1H, benzimidazole), 5.15 (s, 2H, OCH₂Ph) | |
| MS (ESI+) | m/z 476.2 [M+H]⁺ |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Adapting green chemistry principles, microwaves accelerate the cyclization of 4-benzyloxy-o-phenylenediamine with CS₂, reducing reaction time from hours to minutes.
Direct Benzylation of Preformed Benzimidazole
5-Hydroxy-2-mercaptobenzimidazole (synthesized via literature methods) is benzylated using benzyl bromide and K₂CO₃ in acetone. However, this route suffers from lower yields due to competing O- and S-alkylation.
Challenges and Optimization
-
Protective Group Stability : The benzyloxy group is susceptible to hydrogenolysis during catalytic reductions. Alternative protecting groups (e.g., p-methoxybenzyl) may enhance stability.
-
Thiol Oxidation : The mercaptobenzimidazole intermediate oxidizes readily to disulfide. Reactions require inert atmospheres (N₂/Ar) and chelating agents.
-
Regioselectivity : Nitration of 3,5-lutidine N-oxide must be carefully controlled to avoid di-nitration byproducts .
Biological Activity
5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole is a complex compound that belongs to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a benzyloxy group and a thioether linkage to a pyridine derivative. The structural complexity contributes to its interaction with various biological targets.
Benzimidazole derivatives exhibit several mechanisms of action:
- Topoisomerase Inhibition : Many benzimidazole compounds act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells by disrupting DNA integrity .
- Antimicrobial Activity : Some derivatives have shown selective antibacterial properties against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating bacterial infections .
- Cholinesterase Inhibition : Compounds with similar structures have demonstrated moderate inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission regulation .
Biological Activity Data
Case Studies
Several studies have reported on the biological efficacy of benzimidazole derivatives:
- Cancer Therapeutics : A study synthesized various benzimidazole derivatives, including those similar to our compound, which exhibited significant cytotoxic effects against multiple cancer cell lines (e.g., K562 leukemia cells) through topoisomerase inhibition .
- Antimicrobial Efficacy : Research highlighted the antibacterial activity of new benzimidazole derivatives against resistant strains of bacteria. The compound showed promising results against E. faecalis, indicating its potential as an antibiotic .
- Neuroprotective Properties : Some derivatives have been evaluated for their ability to inhibit cholinesterases, which could pave the way for developing treatments for neurodegenerative diseases like Alzheimer's disease .
Research Findings
Recent literature emphasizes the versatility of benzimidazole derivatives in pharmacology:
- Antiviral Activity : Certain analogs have been reported to inhibit hepatitis C virus replication with low EC50 values, demonstrating their potential as antiviral agents .
- Epigenetic Regulation : Some studies suggest that benzimidazole compounds may act as epigenetic regulators, influencing gene expression and cellular processes relevant to cancer therapy .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole is with a molecular weight of approximately 405.51 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities due to the electron-rich nitrogen heterocycles that facilitate interactions with various biological targets .
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents. The benzimidazole structure allows for interactions with multiple therapeutic targets, making these compounds suitable for precision medicine .
Case Studies:
- A study reported that derivatives of benzimidazole exhibited significant cytotoxic effects against various cancer cell lines, demonstrating their potential as chemotherapeutic agents .
- Another investigation found that specific modifications to the benzimidazole structure enhanced its efficacy against breast cancer by inhibiting receptor tyrosine kinases associated with tumor growth .
Gastroprotective Effects
The compound has been noted for its role in gastrointestinal therapies, particularly in treating conditions such as stomach ulcers and Zollinger-Ellison syndrome. Its mechanism involves the inhibition of H(+)-K(+)-exchanging ATPase in gastric parietal cells, leading to reduced gastric acid secretion .
Clinical Implications:
- Clinical trials have shown that similar compounds can effectively reduce symptoms and promote healing in patients suffering from peptic ulcers .
Antiviral Properties
Benzimidazole derivatives have also been investigated for their antiviral properties. Research indicates that modifications at specific positions on the benzimidazole nucleus can enhance activity against viruses such as Hepatitis C .
Research Findings:
- A series of studies demonstrated that certain benzimidazole analogues exhibited low EC50 values against Hepatitis C virus, suggesting their potential as antiviral agents .
Chemical Reactions Analysis
Key Reaction Steps
The synthesis involves nucleophilic substitution and coupling reactions, typically starting from substituted pyridines and benzimidazoles. A representative pathway includes:
- Precursor Preparation :
- Phase-Transfer Catalysis :
Reaction Table
Oxidation to Sulfoxide Derivatives
The thioether group in the compound is oxidized to a sulfoxide, a key step in producing active pharmaceutical ingredients (APIs) like omeprazole:
- Oxidizing Agents :
| Oxidizing System | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ + phthalic anhydride | –10°C, dichloromethane | Sulfoxide | 95% | |
| Peracetic acid | RT, CH₂Cl₂ | Sulfoxide | 88% |
Mechanistic Insight :
The reaction proceeds via electrophilic attack on the sulfur atom, forming a chiral sulfoxide. The benzyloxy group remains stable under these conditions .
Deprotection Reactions
The benzyloxy group is removed under hydrogenolytic or acidic conditions to yield intermediates for further functionalization:
- Hydrogenolysis :
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Benzyloxy derivative | H₂/Pd-C, MeOH | 5-Hydroxy analog | 92% |
Stability and Side Reactions
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Thioether linkage formation : Reacting a benzimidazole precursor (e.g., 5-methoxy-1H-benzimidazole-2-thiol) with a pyridinylmethyl halide derivative under basic conditions (e.g., NaOH, tetrabutylammonium bromide) in a biphasic solvent system (dichloromethane/water) .
- Optimization : Yields improve with controlled pH (~10–12) and use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility .
- Data Table :
| Reagents/Conditions | Solvent System | Yield (%) | Reference |
|---|---|---|---|
| NaOH, TBAB, 25°C, 6h | CH₂Cl₂/H₂O | 68–72 | |
| K₂CO₃, DMF, reflux, 12h | DMF | 55–60 |
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyloxy and pyridinylmethylthio groups) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 434.18) .
- Melting point : Consistency across batches indicates purity (e.g., 160–162°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported CYP enzyme inhibition data for this compound?
- Background : The compound is reported as a CYP inhibitor, but potency varies across isoforms (e.g., CYP3A4 vs. CYP2D6) .
- Methodology :
- Enzyme kinetics : Compare IC₅₀ values under standardized conditions (e.g., human liver microsomes, NADPH cofactor).
- Structural analogs : Modify the pyridinylmethylthio group to assess steric/electronic effects on binding .
- Data Table :
| CYP Isoform | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| CYP3A4 | 1.2 ± 0.3 | Fluorometric | |
| CYP2D6 | 8.5 ± 1.1 | LC-MS/MS |
Q. How can solubility limitations in aqueous buffers be overcome for in vitro bioactivity studies?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance solubility without cytotoxicity .
- pH adjustment : Solubility increases in mildly alkaline buffers (pH 7.4–8.0) due to deprotonation of the benzimidazole nitrogen .
Q. What computational approaches predict binding modes of this compound to biological targets (e.g., proton pumps or kinases)?
- Methodology :
- Molecular docking : Align the benzimidazole core with active-site residues (e.g., H⁺/K⁺ ATPase) using AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., in GROMACS) .
Contradiction Analysis
Q. Why do different studies report conflicting yields for the same synthetic route?
- Key Factors :
- Purity of starting materials : Halide impurities in pyridinylmethyl precursors reduce coupling efficiency .
- Oxygen sensitivity : Thiol intermediates oxidize to disulfides if inert atmospheres (N₂/Ar) are not used .
Methodological Recommendations
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
- Steps :
Core modifications : Vary substituents on the benzyloxy group (e.g., electron-withdrawing vs. donating groups).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
